Methyl cis-4-(boc-amino)cyclohexanecarboxylate

Description

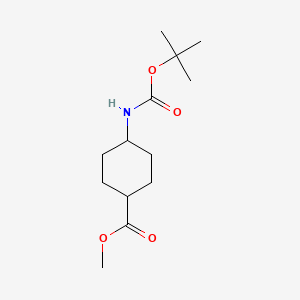

Methyl cis-4-(Boc-amino)cyclohexanecarboxylate (CAS: 146307-51-9) is a cyclohexane derivative featuring a methyl ester group at the 1-position and a tert-butoxycarbonyl (Boc)-protected amino group at the cis-4-position of the cyclohexane ring. Its Boc group enhances stability during synthetic processes, while the ester functionality allows for further derivatization, such as hydrolysis to carboxylic acids or reduction to alcohols .

Properties

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOQMDUDKCMVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591325 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146307-51-9 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cis-4-(boc-amino)cyclohexanecarboxylate can be synthesized through a multi-step process. One common method involves the protection of the amino group on cyclohexanecarboxylate with a tert-butoxycarbonyl (Boc) group, followed by esterification with methanol . The reaction typically requires the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-4-(boc-amino)cyclohexanecarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Reduction: Commonly carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

Hydrolysis: Cyclohexanecarboxylic acid.

Reduction: Cyclohexanol derivative.

Substitution: Free amine derivative.

Scientific Research Applications

Methyl cis-4-(boc-amino)cyclohexanecarboxylate is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and protein modifications.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl cis-4-(boc-amino)cyclohexanecarboxylate involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, enabling the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ring Systems

Methyl cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylate (CAS: 1313358-57-4)

- Structural Differences : Cyclobutane ring instead of cyclohexane; 2,2-dimethyl substitution.

- The dimethyl groups introduce steric hindrance, which may slow reaction kinetics compared to the unsubstituted cyclohexane analogue .

Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate (CAS: 1620128-54-2)

- Structural Differences : Piperidine (six-membered ring with one nitrogen atom) replaces cyclohexane.

- Impact : The nitrogen atom introduces basicity, altering solubility in acidic conditions. This structure is more suited for targeting biological systems where nitrogen-containing heterocycles are prevalent .

Analogues with Modified Functional Groups

Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride (CAS: 61367-16-6)

- Functional Group Difference: Lacks the Boc-protecting group; free amino group.

- Impact : Higher reactivity due to the unprotected amine, making it prone to oxidation or unwanted side reactions. Less stable in acidic or nucleophilic environments compared to the Boc-protected analogue .

cis-4-(Boc-amino)cyclohexanol (CAS: 233764-30-2)

Positional and Stereochemical Isomers

Ethyl 3-amino-4-methylcyclohexane-1-carboxylate (CAS: 1044637-58-2)

- Structural Differences: Amino group at the 3-position; ethyl ester instead of methyl.

- Impact: Ethyl ester may hydrolyze slower than methyl esters, altering metabolic pathways. The 3-amino substitution changes steric and electronic interactions in synthetic applications .

Methyl trans-4-(Boc-amino)cyclohexanecarboxylate

Compounds with Additional Substituents

Methyl cis-4-({[3-(Thiophen-3-yl)benzyl]amino}methyl)cyclohexanecarboxylate

- Structural Addition : Thiophene-benzyl substituent.

- This modification increases molecular weight and lipophilicity .

Data Table: Key Properties of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate and Analogues

Biological Activity

Methyl cis-4-(Boc-amino)cyclohexanecarboxylate is a compound of increasing interest in medicinal chemistry and biological research due to its potential applications in drug development and its unique structural properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protected amino group, which plays a crucial role in its biological activity. The Boc group provides stability during synthesis and can be selectively removed under physiological conditions, allowing the free amine to interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors in the central nervous system. The removal of the Boc protecting group enables the compound to act as an inhibitor or modulator of various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes that are critical for various metabolic processes, potentially leading to therapeutic effects in diseases such as cancer.

- Receptor Modulation: It can interact with neurotransmitter receptors, influencing signaling pathways that regulate mood, cognition, and other neurological functions.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Case Study 1: Anticancer Activity

In a study focusing on the inhibition of ULK1, this compound showed promising results as an inhibitor with an IC50 value less than 50 nM. This suggests strong potential for further development as a selective ULK1 molecular probe to investigate autophagy's role in cancer biology .

Case Study 2: CNS Modulation

Research on similar compounds indicates that derivatives of this compound can modulate neurotransmitter receptor activity. This modulation can lead to alterations in synaptic transmission and has implications for treating neurological disorders.

Comparative Analysis

This compound is compared with other related compounds based on their structural features and biological activities:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Boc-protected amino group | Inhibitor of ULK1 |

| trans-4-(Boc-amino)cyclohexanecarboxylic acid | Similar structure without methyl group | Protein interactions |

| cis-3-(Boc-amino)-4-methylpiperidine | Piperidine ring | CNS receptor modulation |

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Steps | Yield | Key Reagents | Reference |

|---|---|---|---|---|

| Boc Protection + Ester | 9 | 16% | BBr₃, di-tert-butyl dicarbonate | |

| Direct Cyclohexane Derivatization | 7 | 22% | Trimethylaluminum, dimethylamine |

Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

- IR Spectroscopy : Identifies functional groups (e.g., Boc C=O stretch at ~1680–1720 cm⁻¹, ester C=O at ~1730 cm⁻¹) .

- NMR :

- ¹H NMR : Distinct signals for cis-cyclohexane protons (axial/equatorial splitting, δ 1.2–2.5 ppm) and Boc tert-butyl groups (δ 1.4 ppm) .

- ¹³C NMR : Carboxylate ester at ~170 ppm, Boc carbonyl at ~155 ppm .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 314.2) confirm molecular weight .

- HPLC : Purity assessment using reverse-phase columns (≥98% purity threshold for research use) .

Advanced: How does stereochemistry influence reactivity in downstream applications?

Answer:

The cis configuration imposes conformational constraints, affecting:

- Enzyme Binding : The spatial arrangement of the Boc-amino group and carboxylate ester can enhance or inhibit interactions with active sites (e.g., protease inhibitors) .

- Cross-Coupling Reactions : Steric hindrance from the cis-substituents may reduce reaction rates in Suzuki-Miyaura couplings, necessitating bulky palladium catalysts .

Q. Table 2: Stereochemical Impact on Biological Activity

| Isomer | Protease Inhibition (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| cis-4-(Boc) | 12 nM | 0.8 |

| trans-4-(Boc) | 85 nM | 1.2 |

| Data derived from analogs in |

Advanced: What strategies prevent racemization during Boc deprotection?

Answer:

- Acid Choice : Use TFA (trifluoroacetic acid) instead of HCl to minimize carbocation formation, which can lead to racemization .

- Low Temperatures : Perform deprotection at 0–4°C to reduce kinetic energy and rearrangement .

- Inert Solvents : Anhydrous dichloromethane or DMF prevents hydrolysis side reactions .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors (LD₅₀ data unavailable; assume acute toxicity) .

- Waste Disposal : Segregate halogenated waste (from Boc groups) and neutralize acidic byproducts before disposal .

Advanced: How is this compound applied in protease inhibitor development?

Answer:

It serves as a rigid scaffold in hepatitis C virus (HCV) NS3/4A protease inhibitors:

- Design : The cyclohexane ring mimics peptide substrates, while the Boc group enhances metabolic stability .

- Activity : Derivatives show >10-fold improved resistance profiles against drug-resistant viral strains .

Advanced: How are cis/trans isomers distinguished analytically?

Answer:

- Chiral HPLC : Using cellulose-based columns to separate enantiomers .

- NOESY NMR : Nuclear Overhauser effects confirm spatial proximity of axial protons in cis isomers .

- X-ray Crystallography : Definitive structural assignment via crystal lattice analysis (e.g., Acta Crystallographica data) .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) .

- Recrystallization : Use ethanol/water mixtures to remove polar impurities .

Advanced: How does the Boc group influence solubility and reactivity?

Answer:

- Solubility : The hydrophobic tert-butyl group reduces aqueous solubility but improves lipid bilayer permeability .

- Reactivity : The Boc group stabilizes intermediates in Ullmann couplings by preventing amine oxidation .

Advanced: What computational models predict conformational behavior?

Answer:

- Molecular Dynamics (MD) : Simulates ring-flipping energy barriers (~8–12 kcal/mol for cis isomers) .

- DFT Calculations : Predicts preferential equatorial positioning of the Boc group to minimize steric strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.